molecular formula C5H14ClN B8063522 N-ethylpropan-1-amine;hydrochloride

N-ethylpropan-1-amine;hydrochloride

Cat. No.: B8063522
M. Wt: 123.62 g/mol
InChI Key: MCZPBVIMEOAMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Secondary Amine Hydrochloride Salts in Contemporary Chemical Sciences

Secondary amine hydrochloride salts are a class of organic compounds characterized by a protonated secondary amine functional group with a chloride counter-ion. This salt formation enhances the stability and water solubility of the parent amine, making these compounds easier to handle and store compared to their free base counterparts.

In contemporary chemical sciences, secondary amine hydrochlorides serve as crucial reagents and catalysts. rsc.org They are often employed as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. guidechem.com The hydrochloride moiety can be easily removed under basic conditions, liberating the free amine to participate in a wide array of chemical transformations.

One of the most significant applications of secondary amines, and by extension their salts, is in organocatalysis. nih.gov Chiral secondary amines, in particular, are fundamental to the field of asymmetric catalysis, where they facilitate the formation of enantiomerically enriched products. researchgate.netresearchgate.net They can form iminium ions with α,β-unsaturated aldehydes and ketones, activating these substrates towards nucleophilic attack. researchgate.net This mode of activation has been successfully applied to a variety of important chemical reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. researchgate.netresearchgate.net

Furthermore, amine hydrochloride salts have been utilized as bifunctional reagents. For instance, in certain reactions, both the amine and the hydrochloride components participate in the transformation, offering a more atom-economical approach. rsc.org This has been demonstrated in the copper-catalyzed aminochlorination of maleimides, where the amine hydrochloride salt acts as both the amination reagent and the chlorine source. rsc.org

The ability to recover and recycle amines from industrial processes is another area where their hydrochloride salts are relevant. Amines can be captured from waste streams by forming their hydrochloride salts, which can then be neutralized to regenerate the free amine for reuse. google.com

Scope of Academic and Industrial Research Perspectives on N-ethylpropan-1-amine;hydrochloride

Research on this compound, while not as extensive as for some other secondary amines, is beginning to carve out its own niche in both academic and industrial settings. The focus of this research spans from fundamental studies of its properties to its application in various chemical processes.

Academic Research:

Academic investigations into N-ethylpropan-1-amine and its hydrochloride salt often focus on its role as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex nitrogen-containing compounds. guidechem.com Its reactivity as a nucleophile is a key aspect of its utility in forming new carbon-nitrogen bonds. guidechem.com

While specific catalytic applications of this compound are not yet widely reported, the broader field of secondary amine catalysis provides a strong precedent for its potential. nih.govresearchgate.netresearchgate.net Researchers are exploring the use of structurally simple secondary amines in various catalytic cycles, and N-ethylpropan-1-amine fits this profile.

Industrial Research:

In an industrial context, N-ethylpropan-1-amine and its salt are of interest for several applications. They can be used as intermediates in the production of various chemicals, including pharmaceuticals, pesticides, and dyes. guidechem.com The compound's properties also make it a candidate for use as a corrosion inhibitor and in the synthesis of rubber accelerators and surfactants. guidechem.com

The recovery of amines from industrial by-products is a significant area of industrial research, and processes involving the formation of amine hydrochlorides are being developed to improve the economic and environmental sustainability of chemical manufacturing. google.com

Below are tables detailing the properties of N-ethylpropan-1-amine, the free base of the hydrochloride salt.

Physicochemical Properties of N-ethylpropan-1-amine

Property Value
Molecular Formula C5H13N
Molecular Weight 87.16 g/mol nih.gov
Boiling Point 61.5 ± 0.0 °C at 760 mmHg chemsrc.com

Chemical Identifiers for N-ethylpropan-1-amine

Identifier Value
CAS Number 20193-20-8 nih.gov
IUPAC Name N-ethylpropan-1-amine nih.gov
InChI InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3 nih.gov
InChIKey XCVNDBIXFPGMIW-UHFFFAOYSA-N nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-3-5-6-4-2;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZPBVIMEOAMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethylpropan 1 Amine and Its Hydrochloride Salt

Direct Synthesis of N-ethylpropan-1-amine

The direct formation of the N-ethylpropan-1-amine backbone can be achieved through several key synthetic strategies.

Reductive Amination Strategies for Secondary Amines

Reductive amination is a cornerstone of amine synthesis, providing a versatile method for the formation of secondary amines. nih.govmasterorganicchemistry.com This process typically involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comyoutube.com For the synthesis of N-ethylpropan-1-amine, this would involve the reaction of propionaldehyde (B47417) with ethylamine (B1201723) or propan-1-amine with acetaldehyde, followed by reduction.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcengage.com.au Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is often performed in a one-pot procedure, where the amine, carbonyl compound, and reducing agent are combined. youtube.comorganic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems for reductive amination. nih.gov These include the use of transition-metal catalysts with hydrogen gas as the reductant, which is an inexpensive and abundant resource. nih.gov For instance, amorphous cobalt particles have been shown to catalyze reductive amination using H₂ and aqueous ammonia (B1221849) under relatively mild conditions. organic-chemistry.org

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Readily available, inexpensive.Can also reduce the starting aldehyde/ketone. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines. masterorganicchemistry.comGenerates toxic cyanide waste. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Milder, avoids cyanide use. masterorganicchemistry.comMore expensive.
Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Ni)Atom economical, clean. nih.govRequires specialized equipment for handling hydrogen gas.

Nucleophilic Substitution Approaches for C-N Bond Formation

The formation of the carbon-nitrogen bond in N-ethylpropan-1-amine can also be achieved through nucleophilic substitution reactions. studymind.co.uklibretexts.org A common approach involves the reaction of a primary amine with an alkyl halide. studymind.co.uk In the context of synthesizing N-ethylpropan-1-amine, this could be the reaction of propan-1-amine with an ethyl halide (e.g., ethyl bromide or ethyl iodide) or ethylamine with a propyl halide.

A significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. libretexts.orgchemguide.co.uk This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine. chemguide.co.uk To mitigate this, a large excess of the primary amine can be used to favor mono-alkylation. studymind.co.uk

The Gabriel synthesis offers a more controlled method for preparing primary amines, which can then be alkylated to secondary amines. byjus.com This method utilizes phthalimide (B116566) as a protected form of ammonia to prevent over-alkylation. byjus.com

Transition Metal-Catalyzed Routes for Alkylamine Synthesis

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed methods for the synthesis of aliphatic amines. researchgate.netacs.org These methods offer high efficiency, selectivity, and functional group tolerance. researchgate.net

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for amine synthesis. acs.orglibretexts.orglibretexts.org For N-ethylpropan-1-amine, this could conceptually involve the reaction of propan-1-amine with ethene or ethylamine with propene. While intermolecular hydroamination of unactivated alkenes remains a challenge, significant progress has been made, particularly with the use of early transition-metal catalysts like titanium and zirconium, as well as late transition metals. acs.orglibretexts.org

Hydroaminoalkylation is a related and powerful C-H functionalization reaction that involves the addition of an amine to an alkene or alkyne. acs.orgnih.gov This method allows for the atom-economic alkylation of amines using simple unsaturated hydrocarbons as alkylating agents. acs.orgnih.gov Titanium-catalyzed hydroaminoalkylation has emerged as a green and efficient method for accessing secondary amines. rsc.orgresearchgate.net These reactions can proceed with high regioselectivity, often favoring the branched product. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgchemrxiv.orgnih.govresearchgate.net In the context of amine synthesis, photoredox catalysis has been employed for the direct reductive amination of aldehydes without the need for an external hydride source. nih.gov This method often involves the single-electron oxidation of an in situ formed aminal species to generate an α-amino radical, which then leads to the final amine product. nih.gov

Photoredox catalysis can also be used for the functionalization of amines. acs.org For instance, tertiary amines can be converted to secondary amines via photoredox-catalyzed N-demethylation. acs.org Furthermore, photoredox-catalyzed four-component reactions have been developed for the atom-efficient synthesis of complex secondary amines, allowing for the simultaneous formation of multiple new bonds. chemrxiv.org

Other Advanced Synthetic Transformations involving Secondary Amines

Other advanced methods for the synthesis of secondary amines include the reduction of amides and the use of gold catalysis. The reduction of N-substituted amides with strong reducing agents like lithium aluminum hydride (LiAlH₄) is a well-established method for preparing secondary amines. cengage.com.aulibretexts.org For example, N-ethylpropanamide could be reduced to yield N-ethylpropan-1-amine.

Recent research has also demonstrated the use of gold catalysis for the synthesis of secondary amines from alkynes and nitroarenes through a triple relay catalysis system. thieme-connect.com Additionally, Au/CeO₂ nanoparticles have been shown to catalyze the one-step synthesis of various m-phenylenediamine (B132917) derivatives from cyclohexenones and secondary amines via aerobic dehydrogenative aromatization. acs.org

Amine Synthesis from Imines by Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of imines is a prominent method for producing chiral amines. This technique involves the transfer of a hydride from a hydrogen donor, such as a Hantzsch ester or isopropanol, to an imine, facilitated by a chiral catalyst. rsc.orgscispace.com The catalyst, typically a metal complex with a chiral ligand or a chiral organocatalyst like a BINOL-derived phosphoric acid, dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the amine. rsc.orgscispace.com

The mechanism of organocatalytic ATH of imines involves the activation of the imine and the hydrogen donor by the chiral phosphoric acid catalyst. nih.gov This creates a structured transition state where the hydride transfer occurs stereoselectively. nih.gov Ruthenium complexes containing chiral ligands have also proven to be highly effective catalysts for this transformation, affording excellent yields and high enantiomeric excesses. ua.esresearchgate.net Microwave irradiation has been shown to significantly accelerate these reactions, reducing reaction times and catalyst loading. ua.es

Table 1: Comparison of Catalytic Systems for Asymmetric Transfer Hydrogenation of Imines

Catalyst SystemHydrogen SourceKey Features
Chiral Phosphoric Acids (e.g., BINOL-derived)Hantzsch Esters, BenzothiazolesOrganocatalytic, mild conditions, high enantioselectivity. rsc.orgscispace.com
Ruthenium Complexes with Chiral LigandsIsopropanol, Formic AcidMetal-catalyzed, high efficiency, applicable to a wide range of imines. scispace.comua.es
Functional Group Tolerance in Amine Synthesis

A critical aspect of any synthetic methodology is its tolerance to various functional groups present in the starting materials. In the context of asymmetric transfer hydrogenation of imines, the reaction generally exhibits good tolerance to a range of substituents on the imine substrate. For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring of an N-aryl imine can influence the reaction rate and enantioselectivity, but the reaction often proceeds with high efficiency. nih.gov

However, certain functional groups may interfere with the catalytic cycle. For example, groups that can coordinate strongly to the metal center in metal-catalyzed ATH might act as catalyst poisons. Similarly, highly acidic or basic functional groups could potentially neutralize the organocatalyst in organocatalytic versions of the reaction. The choice of catalyst and reaction conditions can often be optimized to accommodate a variety of functional groups, making ATH a versatile tool for the synthesis of complex chiral amines.

Formation of N-ethylpropan-1-amine;hydrochloride

The conversion of the free amine, N-ethylpropan-1-amine, into its hydrochloride salt is a common practice to improve its stability, handling, and solubility characteristics.

Principles of Acid-Base Reaction for Hydrochloride Salt Generation

The formation of N-ethylpropan-1-amine hydrochloride is a classic acid-base reaction. youtube.comspectroscopyonline.com The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton (H+) from hydrochloric acid (HCl), which acts as a Brønsted-Lowry acid. libretexts.org This results in the formation of an ammonium salt, specifically N-ethylpropylammonium chloride, which is an ionic compound. youtube.comspectroscopyonline.com

The reaction can be represented as:

CH₃CH₂CH₂NH(CH₂CH₃) + HCl → [CH₃CH₂CH₂NH₂(CH₂CH₃)]⁺Cl⁻

This transformation from a covalent amine to an ionic salt dramatically alters the compound's physical properties, most notably increasing its melting point and aqueous solubility. spectroscopyonline.com

Challenges in Industrial Scale Hydrochloride Salt Formation

While straightforward in principle, the large-scale industrial formation of amine hydrochloride salts presents several challenges. A primary difficulty is controlling the stoichiometry and the reaction conditions to ensure the formation of the desired crystalline form and to avoid the generation of impurities. google.com The use of aqueous hydrochloric acid can lead to lower yields due to the solubility of the salt in water and may not be suitable if an anhydrous product is required. google.com

The introduction of gaseous hydrogen chloride requires careful control of the gas flow and temperature to achieve consistent results, which can be difficult to manage on an industrial scale. google.com Furthermore, the exothermic nature of the neutralization reaction requires efficient heat management to prevent localized overheating, which could lead to product degradation or the formation of undesirable byproducts.

Methodologies for Controlling Amine Hydrochloride Salt Precipitation and Crystallization

To overcome the challenges of salt formation, various methodologies have been developed to control the precipitation and crystallization of amine hydrochloride salts. One approach involves the use of anhydrous HCl gas dissolved in an aprotic solvent, such as diethyl ether or isopropanol, which allows for the precipitation of the salt in a non-aqueous environment, often leading to higher purity and yield. google.comsciencemadness.org

Another technique is the in-situ generation of hydrohalogenic acid using reagents like trialkylsilyl halides. This method allows for precise stoichiometric control over the acid-base reaction. google.com The choice of solvent is also critical. A solvent in which the free amine is soluble but the hydrochloride salt is insoluble is ideal for inducing precipitation. researchgate.net Anti-solvent crystallization, where a solvent in which the salt is insoluble (an anti-solvent) is added to a solution of the salt, is another common technique to induce crystallization. sciencemadness.org The careful control of parameters such as temperature, cooling rate, and agitation is crucial for obtaining crystals with the desired size, shape, and purity. acs.org

Reaction Mechanisms and Reactivity Studies of N Ethylpropan 1 Amine and Its Derivatives

Mechanistic Studies of C-N Coupling Processes involving N-ethylpropan-1-amine

Elucidation of Catalytic Cycles and Intermediates

The catalytic activity of secondary amines like N-ethylpropan-1-amine often involves their transformation into more reactive species. iupac.orgnih.gov In many reactions, the catalytic cycle is initiated by the oxidation of the secondary amine. iupac.org For instance, transition metal catalysts can facilitate the oxidation of secondary amines to form imines. iupac.org This process is believed to proceed through an electron transfer to an oxo-metal species, followed by a proton transfer, which results in an iminium ion intermediate. iupac.org This intermediate then decomposes to yield the product imine and regenerates the catalyst, completing the cycle. iupac.org

Another pathway involves the formation of a hemiaminal intermediate, particularly in reactions catalyzed by certain quinones. nih.gov Spectroscopic evidence has confirmed the existence of these hemiaminal intermediates in specific aerobic oxidation reactions of secondary amines. nih.gov The formation of an iminium ion is a critical step in activating carbonyl substrates for nucleophilic attack. nih.gov The transient formation of this iminium ion has been observed and characterized in reactions catalyzed by enzyme variants incorporating secondary amines. nih.gov

The nature of the catalytic cycle and the intermediates formed can be influenced by the specific catalyst and reaction conditions employed. For example, the use of hydroperoxy metal complexes can lead to the formation of nitrones from secondary amines, showcasing a different reactivity pathway compared to the imine formation with oxo metal complexes. iupac.org

Influence of Ligand Design on Reactivity and Selectivity

The design of ligands associated with a metal catalyst plays a crucial role in directing the reactivity and selectivity of reactions involving secondary amines such as N-ethylpropan-1-amine. The steric and electronic properties of ligands can significantly impact the catalyst's performance.

The steric bulk of ligands can control the aggregation of catalyst molecules in both solution and solid states, which in turn affects their reactivity. nih.gov For instance, in group 13 hydride complexes, the size of the aryl substituents on the amido-amine ligands modulates their aggregation behavior. nih.gov

Ligand design is also instrumental in influencing the selectivity of a reaction. In the context of ruthenium nanoparticle catalysis, the choice of amine or other ligands can control the size and surface chemistry of the nanoparticles, thereby affecting their catalytic activity and selectivity. dntb.gov.ua The interaction between the ligand and the metal center can alter the electronic environment of the catalyst, making it more or less susceptible to certain reaction pathways. This principle is fundamental in achieving desired outcomes in catalysis, such as asymmetric synthesis where the chirality of the ligand can induce enantioselectivity.

Furthermore, the ligand can directly participate in the reaction mechanism. For example, in some enzyme-mimicking systems, the ligand itself can be a reactive species that facilitates the transformation of the substrate. nih.gov The development of bifunctional catalysts, where both the metal center and the ligand play active roles, is an area of ongoing research aimed at enhancing catalytic efficiency and selectivity. nih.gov

Solid-State Reactivity of Amine Hydrochloride Salts

Quantitative Solid-State Reactions with Carbonyl Compounds and Isothiocyanates

Amine hydrochloride salts, including by extension the hydrochloride salt of N-ethylpropan-1-amine, can participate in quantitative solid-state reactions with various carbonyl compounds and isothiocyanates. researchgate.net These reactions are noteworthy for their high yields, often reaching 100%, and for proceeding without the need for a solvent, which aligns with the principles of sustainable chemistry. researchgate.net

In these solid-state reactions, a gaseous or solid amine can react with solid aldehydes to produce imines. researchgate.net Similarly, reactions with solid anhydrides can yield diamides, which can then be converted to imides through solid-state thermolysis or acid catalysis. researchgate.net The reaction of amines with solid isothiocyanates leads to the formation of thioureas, again with quantitative yields. researchgate.net

These uncatalyzed solid-state reactions offer a significant advantage over traditional solution-based methods, which often require acid catalysis and extensive workup procedures to remove the solvent and byproducts. researchgate.net The ability to perform these reactions on a larger scale, up to the kilogram level, highlights their potential for industrial applications. researchgate.net

Below is a table summarizing the types of solid-state reactions involving amines:

Reactant 1 (Amine State)Reactant 2 (Solid)ProductYield
Gaseous or SolidAldehydeImineQuantitative researchgate.net
Gaseous or SolidAnhydrideDiamide/ImideQuantitative researchgate.net
Gaseous or SolidIsothiocyanateThioureaQuantitative researchgate.net

Supermicroscopic Analyses of Anisotropic Molecular Movements

The mechanism of solid-state reactions can be elucidated through supermicroscopic analyses, such as Atomic Force Microscopy (AFM). researchgate.net These techniques provide insights into the molecular movements that occur during the reaction. researchgate.net In the context of solid-state reactions of amines, AFM studies have revealed far-reaching anisotropic molecular movements. researchgate.net This means that the molecules move in a directed, non-random manner within the crystal lattice.

These anisotropic movements are crucial for the reaction to proceed in the solid state, as they allow the reactant molecules to come into contact and react with each other without the need for a solvent to facilitate diffusion. researchgate.net The study of these molecular movements helps in understanding how a reaction can proceed to completion in a seemingly rigid environment. This understanding is key to designing and optimizing new solid-state synthetic methods. researchgate.net

Degradation Pathways of N-ethylpropan-1-amine

Oxidative Degradation Mechanisms (Autoxidation and Metal Ion Catalysis)

N-ethylpropan-1-amine, as a secondary amine, is susceptible to oxidative degradation through various mechanisms, including autoxidation and metal ion catalysis. researchgate.netntnu.no Oxidative degradation is a significant concern in industrial applications where amines are used, as it can lead to a loss of the active compound and the formation of undesirable byproducts. ntnu.noresearchgate.net

Autoxidation occurs in the presence of oxygen. ntnu.no The mechanism often involves the formation of free radicals, which can then participate in a chain reaction leading to the degradation of the amine. researchgate.net The structure of the amine plays a crucial role in its susceptibility to autoxidation. For instance, the presence of alkyl groups can influence the rate of degradation. researchgate.net

Metal ions can act as catalysts in the oxidative degradation of amines. ntnu.no Even trace amounts of metals like iron can significantly accelerate the degradation process. ntnu.no The catalytic cycle with metal ions often involves the metal cycling between different oxidation states, facilitating the transfer of electrons and the formation of reactive oxygen species that attack the amine.

Thermal Degradation Processes

The thermal stability of amines is a critical factor in various industrial applications, particularly in post-combustion CO2 capture processes where they are subjected to high temperatures. hw.ac.ukssethermal.com While specific experimental studies on the thermal degradation of N-ethylpropan-1-amine are not extensively documented in publicly available literature, its decomposition pathways can be inferred from studies of similar short-chain alkylamines and the general principles of amine chemistry.

When subjected to heat, N-ethylpropan-1-amine is expected to decompose, leading to the formation of various smaller molecules. The likely hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). chemsrc.com The degradation process for amines can be influenced by factors such as temperature, pressure, and the presence of other chemical species like CO2 and oxygen. hw.ac.uk

In the context of CO2 capture, thermal degradation primarily occurs in the stripper section of the plant at temperatures between 100 and 150°C. hw.ac.uk For primary alkylamines such as ethylamine (B1201723) and 1-propylamine, theoretical studies on silicon surfaces have identified multiple decomposition channels. These pathways lead to products like imines, hydrogen (H2), alkyl cyanides, and ammonia (B1221849). ssethermal.comnilu.com Given its structure as a secondary amine, N-ethylpropan-1-amine would likely follow analogous, albeit more complex, degradation routes.

The presence of CO2 can lead to the formation of carbamates, which are then subject to thermal decomposition. The degradation of these intermediates can proceed through several pathways, including elimination reactions that yield the parent amine, carbon dioxide, and an alkene.

Table 1: Potential Thermal Degradation Products of N-ethylpropan-1-amine

Product Class Specific Examples Reference
Oxides of Carbon Carbon monoxide (CO), Carbon dioxide (CO2) chemsrc.com
Oxides of Nitrogen Nitrogen oxides (NOx) chemsrc.com
Simple Molecules Ammonia (NH3), Hydrogen (H2)

Note: This table is based on general amine chemistry and data for analogous compounds, as specific experimental data for N-ethylpropan-1-amine is limited.

Advanced Spectroscopic and Structural Characterization of N Ethylpropan 1 Amine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For N-ethylpropan-1-amine hydrochloride, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR and ¹³C NMR Analysis

Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated, leading to significant changes in the chemical shifts of neighboring protons and carbons. The electron-withdrawing effect of the newly formed N-H₂⁺ group causes a downfield shift (to higher ppm values) for the adjacent α-protons and α-carbons on both the ethyl and propyl chains. libretexts.orgutexas.edu The proton on the nitrogen itself will appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration. oregonstate.edu

Expected ¹H NMR Spectral Features for N-ethylpropan-1-amine hydrochloride:

The ¹H NMR spectrum is expected to show distinct signals for the ethyl and propyl groups. The protons on the carbons directly attached to the nitrogen (α-protons) will be the most deshielded. Spin-spin coupling between adjacent protons will result in characteristic splitting patterns (e.g., triplets and sextets/multiplets), allowing for the assignment of each signal. The addition of D₂O would cause the N-H₂⁺ protons to exchange with deuterium, leading to the disappearance of their signal, which can help in its identification. docbrown.info

Expected ¹³C NMR Spectral Features for N-ethylpropan-1-amine hydrochloride:

The ¹³C NMR spectrum will display a unique signal for each carbon atom in a different chemical environment. Similar to ¹H NMR, the carbons directly bonded to the positively charged nitrogen (α-carbons) will experience the most significant downfield shift compared to the free amine. The chemical shifts of the other carbons will be less affected but will still provide crucial information for the complete structural assignment. slideshare.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-ethylpropan-1-amine hydrochloride

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
CH₃ (ethyl)~1.3~11
CH₂ (ethyl)~3.0~45
CH₂ (propyl, γ)~1.0~11
CH₂ (propyl, β)~1.7~20
CH₂ (propyl, α)~2.9~52
NH₂⁺Variable (broad)-

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Conformation and Dynamics

To probe the conformational flexibility and dynamic processes of N-ethylpropan-1-amine hydrochloride, advanced NMR techniques are employed. While specific studies on this compound are not prevalent, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, offering insights into the preferred spatial arrangement of the ethyl and propyl groups. ipb.pt

Furthermore, variable temperature NMR studies can reveal information about the rotational barriers around the C-N bonds. Changes in the NMR spectrum as a function of temperature can indicate the coalescence of signals as the rate of conformational exchange increases, allowing for the calculation of activation energies for these processes. For more complex heterocyclic structures, advanced techniques like HMQC, HSQC, and HMBC are routinely used to establish detailed connectivity and stereochemistry. ipb.ptresearchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For N-ethylpropan-1-amine hydrochloride, MS is primarily used for the identification of the cation, N-ethylpropan-1-amine.

When analyzed by mass spectrometry, typically using techniques like electron ionization (EI), the hydrochloride salt will first dissociate, and the resulting free amine will be ionized. The mass spectrum of N-ethylpropan-1-amine shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern is characteristic of amines and involves α-cleavage, where the bond between the α- and β-carbons is broken, leading to the formation of stable iminium ions. vaia.comvaia.com

The major fragmentation pathways for N-ethylpropan-1-amine result in the formation of prominent peaks in the mass spectrum. The base peak is often the most stable fragment.

Table 2: Key Mass Spectrometry Fragmentation Data for N-ethylpropan-1-amine

m/z Relative Intensity Proposed Fragment Fragmentation Pathway
87Moderate[CH₃CH₂CH₂NHCH₂CH₃]⁺Molecular Ion
72Low[CH₃CH₂CH₂NH=CH₂]⁺α-cleavage (loss of CH₃•)
58High (Base Peak)[CH₃CH₂CH=NHCH₂CH₃]⁺α-cleavage (loss of C₂H₅•)
30Moderate[CH₂=NH₂]⁺Further fragmentation

Data sourced from publicly available mass spectra of N-ethylpropan-1-amine. nih.govnih.govmassbank.eu

The precise mass measurement capabilities of high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments, thereby providing a high degree of confidence in the compound's identity and purity.

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.eduyoutube.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of N-ethylpropan-1-amine hydrochloride.

Single Crystal X-ray Diffraction of Amine Hydrochloride Salts

Single crystal X-ray diffraction (SC-XRD) analysis of a suitable single crystal of N-ethylpropan-1-amine hydrochloride would provide an unambiguous determination of its crystal structure. rigaku.com While a specific crystal structure for this compound is not found in the Cambridge Structural Database, general features of simple secondary amine hydrochlorides can be described.

In the solid state, the N-ethylpropan-1-ammonium cation and the chloride anion would form an ionic lattice. The crystal packing would be dominated by hydrogen bonding interactions between the N-H₂⁺ group of the cation and the chloride anions. acs.org These hydrogen bonds create a network that holds the ions together in a specific, repeating three-dimensional arrangement. The conformation of the ethyl and propyl chains in the solid state would also be determined, revealing any specific intramolecular or intermolecular non-covalent interactions.

Powder X-ray Diffraction for Solid Form Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids. libretexts.org It is particularly useful for identifying different crystalline forms (polymorphs) of a compound and for assessing the purity of a bulk sample. youtube.com

A PXRD pattern is a fingerprint of a crystalline solid, with each crystalline phase producing a unique diffraction pattern. acs.org The PXRD pattern of a microcrystalline sample of N-ethylpropan-1-amine hydrochloride would consist of a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are determined by the crystal lattice parameters (the size and shape of the unit cell). henryford.com This data can be used to identify the compound by comparison with a known standard or to monitor for the presence of different polymorphic forms or impurities.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure and intermolecular interactions within crystalline solids. In the context of N-ethylpropan-1-amine;hydrochloride, these methods provide critical insights into the functional groups present and the nature of the hydrogen bonding network established upon the formation of the hydrochloride salt.

The transformation of the secondary amine, N-ethylpropan-1-amine, into its hydrochloride salt introduces significant and characteristic changes in the vibrational spectrum. The protonation of the nitrogen atom to form a secondary ammonium (B1175870) cation (R₂NH₂⁺) fundamentally alters the vibrational modes associated with the N-H bond.

In the gas phase or in a dilute solution of the free amine, a single N-H stretching vibration is typically observed in the region of 3350-3300 cm⁻¹. However, in the solid-state hydrochloride salt, this N-H stretching mode is replaced by a broad and complex absorption envelope for the N-H⁺ stretching vibrations, generally located in the lower frequency range of approximately 3000 to 2700 cm⁻¹. This significant shift and broadening are indicative of strong hydrogen bonding between the ammonium cation and the chloride anion (Cl⁻).

Furthermore, the bending vibrations associated with the amino group are also distinctly affected. The formation of the R₂NH₂⁺ group gives rise to a characteristic N-H⁺ bending absorption. This band is a key diagnostic feature for the presence of a secondary amine salt and typically appears in the 1620 to 1560 cm⁻¹ region of the infrared spectrum. aps.orgnih.gov The precise position and profile of these bands can be influenced by the specifics of the crystal lattice and the hydrogen-bonding geometry.

Assignment of Vibrational Modes

The key vibrational modes for this compound are expected as follows:

N-H⁺ Stretching: A very broad and strong band system is anticipated between 3000 and 2700 cm⁻¹, which can often overlap with the C-H stretching vibrations. This broadness is a hallmark of strong hydrogen bonding within the crystal lattice.

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethyl and propyl chains are expected in the 2980-2850 cm⁻¹ region. These may appear as sharper features superimposed on the broad N-H⁺ stretching envelope.

N-H⁺ Bending: A characteristic band for secondary amine salts is the N-H₂⁺ bending (scissoring) mode, which is predicted to occur in the 1620-1560 cm⁻¹ range. nih.gov

C-H Bending: The scissoring and bending (deformation) vibrations of the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds are expected in the 1250-1020 cm⁻¹ range for aliphatic amines.

Skeletal Vibrations: The lower frequency "fingerprint" region (below 1000 cm⁻¹) will contain a complex series of bands arising from C-C stretching and various skeletal deformation modes of the entire molecule.

The following table provides a tentative assignment of the major vibrational modes for this compound based on data from analogous compounds and established spectroscopic principles.

Vibrational Mode Approximate Frequency Range (cm⁻¹) Description
ν(N-H⁺)3000 - 2700 (broad)Stretching of the N-H bond in the ammonium group, broadened by hydrogen bonding.
νₐₛ(CH₃)~2970Asymmetric stretching of the methyl C-H bonds.
νₐₛ(CH₂)~2930Asymmetric stretching of the methylene C-H bonds.
νₛ(CH₃)~2880Symmetric stretching of the methyl C-H bonds.
νₛ(CH₂)~2860Symmetric stretching of the methylene C-H bonds.
δ(N-H₂⁺)1620 - 1560Bending (scissoring) of the N-H bonds in the ammonium group. nih.gov
δ(CH₂)~1465Scissoring deformation of the methylene groups.
δₐₛ(CH₃)~1450Asymmetric deformation of the methyl group.
δₛ(CH₃)~1380Symmetric deformation (umbrella mode) of the methyl group.
ν(C-N)1250 - 1020Stretching of the carbon-nitrogen bonds.
ν(C-C)1150 - 800Stretching of the carbon-carbon single bonds.

Note: The exact frequencies can vary based on the specific crystalline environment and the spectrometer used.

Inelastic Neutron Scattering for Lattice Dynamics and Validation

Inelastic Neutron Scattering (INS) is a powerful, albeit less common, technique for probing the collective atomic motions, or lattice dynamics, within a crystalline solid. Unlike IR and Raman spectroscopy, which are governed by selection rules based on changes in dipole moment and polarizability, respectively, INS is sensitive to the motions of all atoms in the crystal lattice. This makes it particularly valuable for observing low-frequency external modes (translations and librations of the entire molecule) and for validating the assignments of internal vibrational modes.

The study of lattice dynamics provides fundamental information about the inter-ionic and intermolecular forces that govern the structure and stability of the crystal. For an ionic compound like this compound, the lattice will exhibit a complex set of vibrational modes, including acoustic and optic phonons, which correspond to the in-phase and out-of-phase motions of the ions in the unit cell.

While specific INS studies on this compound are not prominent in the literature, the application of this technique to similar organic salts, such as ammonium halides, provides a clear precedent for its utility. researchgate.net In such studies, INS can be used to:

Measure Phonon Dispersion Curves: For single-crystal samples, INS can map out the phonon dispersion relations—the relationship between the vibrational frequency and the wavevector—along different crystallographic directions. This provides a detailed picture of the collective vibrations in the crystal.

Determine the Phonon Density of States (PDOS): For polycrystalline (powder) samples, INS measurements yield the neutron-weighted phonon density of states. The PDOS is a spectrum of all the vibrational modes present in the crystal and is crucial for understanding thermodynamic properties like specific heat and thermal conductivity. aps.org

Probe Hydrogen Dynamics: Neutrons are particularly sensitive to the incoherent scattering from hydrogen atoms. This makes INS an excellent tool for studying the dynamics of the ammonium protons, including their librational (rocking) and translational motions within the crystal lattice.

The data obtained from INS experiments can be compared with theoretical models of the lattice dynamics, often based on interatomic potential models (like the shell model) or first-principles calculations. aps.org This comparison allows for the refinement of the potential models and provides a deeper understanding of the forces at play within the crystal. For this compound, INS could validate the assignments of the low-frequency internal modes and provide unique insights into the translational and librational motions of the N-ethylpropan-1-ammonium cation and its interaction with the chloride anions.

Theoretical and Computational Investigations of N Ethylpropan 1 Amine;hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying systems like N-ethylpropan-1-amine hydrochloride. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic features and reaction energetics.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the N-ethylpropan-1-ammonium cation (the protonated form of N-ethylpropan-1-amine), DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be analyzed. The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations, which illustrates the charge distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. als-journal.com For the N-ethylpropan-1-ammonium cation, the positive charge is expected to be localized around the ammonium (B1175870) group, influencing its interactions with other molecules.

Table 1: Predicted Geometrical Parameters for N-ethylpropan-1-ammonium Cation (Illustrative) This table presents typical data that would be obtained from a DFT geometry optimization. The values are illustrative and based on general knowledge of similar alkylammonium cations.

ParameterPredicted Value
C-N Bond Length~1.50 Å
N-H Bond Length~1.03 Å
C-C Bond Length (propyl)~1.53 Å
C-C Bond Length (ethyl)~1.53 Å
C-N-C Bond Angle~112°
H-N-C Bond Angle~109.5°

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental spectra for validation. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov Theoretical predictions can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. For N-ethylpropan-1-amine hydrochloride, characteristic peaks for N-H stretching, C-H stretching, and various bending and torsional modes would be predicted. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, providing insights into the chemical environment of each nucleus (e.g., ¹H and ¹³C). nih.gov The calculated chemical shifts, when referenced against a standard, can be a powerful tool for structural elucidation.

Table 2: Predicted Vibrational Frequencies for N-ethylpropan-1-ammonium Cation (Illustrative) This table shows representative vibrational frequencies that would be calculated using DFT. The values are for illustrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretching~3200-3400
C-H Stretching (aliphatic)~2850-3000
CH₂ Bending~1450-1470
C-N Stretching~1000-1200

Computational methods are crucial for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. acs.org For reactions involving N-ethylpropan-1-amine, such as nucleophilic substitution or acid-base reactions, DFT can be used to map out the entire reaction pathway. researchgate.netnih.govacs.org

By locating the transition state structure—a first-order saddle point on the potential energy surface—and calculating its energy relative to the reactants, the activation barrier for the reaction can be determined. researchgate.net This information is vital for understanding the kinetics and feasibility of a chemical process. For example, the proton transfer process in an aqueous solution of N-ethylpropan-1-amine hydrochloride could be modeled to understand the dynamics of its acidic behavior.

Molecular Dynamics Simulations for Solution and Solid-State Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of a large number of molecules in the condensed phase (solution or solid state) over time. nih.gov

N-ethylpropan-1-amine is a flexible molecule with multiple rotatable bonds. MD simulations can explore the conformational landscape of the N-ethylpropan-1-ammonium cation in solution, identifying the most populated conformers and the energy barriers between them. libretexts.orgnih.govmdpi.com This is achieved by solving Newton's equations of motion for all atoms in the system, governed by a force field that describes the inter- and intramolecular interactions.

In the solid state, MD can be used to study the packing of ions in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, as well as van der Waals interactions between the alkyl chains. nih.govrsc.orgnih.gov These interactions are fundamental to the physical properties of the solid material.

The interaction of N-ethylpropan-1-amine hydrochloride with surfaces and interfaces is relevant in various applications. MD simulations can model the adsorption of the N-ethylpropan-1-ammonium cation onto a surface, such as silica (B1680970) or a metal, from a solution. rsc.org These simulations can reveal the preferred orientation of the adsorbed molecule, the strength of the adsorption, and the role of the solvent and counter-ion in the process. nih.gov DFT calculations can also be employed to study the adsorption of single molecules on a surface, providing detailed information about the electronic interactions at the interface. researchgate.netnih.gov

Table 3: Intermolecular Interaction Energies in a Simulated N-ethylpropan-1-amine Hydrochloride System (Illustrative) This table provides an example of the type of data that can be extracted from MD simulations to quantify intermolecular interactions.

Interaction TypeTypical Energy Range (kcal/mol)
N⁺-H···Cl⁻ Hydrogen Bond-10 to -20
van der Waals (Alkyl Chains)-1 to -5
Ion-Solvent (Water)-5 to -15

Microkinetic Modeling of Complex Reaction Systems

Microkinetic modeling is a powerful computational tool used to understand the mechanisms of complex chemical reactions by breaking them down into a series of elementary steps. nih.gov For a compound like N-ethylpropan-1-amine hydrochloride, a microkinetic model could be developed to simulate its behavior in various reaction systems, such as thermal decomposition.

While no specific microkinetic model for N-ethylpropan-1-amine hydrochloride has been published, a hypothetical model for its thermal decomposition in the gas phase would include the following elementary steps:

Dissociation of the salt: The initial step would likely be the dissociation of the ionic compound into its constituent free amine and hydrogen chloride. N-ethylpropan-1-amine-H⁺Cl⁻ ⇌ N-ethylpropan-1-amine + HCl

Decomposition of the amine: Subsequent steps would involve the decomposition of the N-ethylpropan-1-amine molecule. This could proceed through various pathways, including:

C-N bond cleavage

C-H bond cleavage

Elimination reactions

Structure-Reactivity Relationship Prediction

The reactivity of N-ethylpropan-1-amine hydrochloride is intrinsically linked to its molecular structure. Structure-reactivity relationships aim to predict how changes in molecular structure affect the rate and outcome of chemical reactions.

The key structural features of the N-ethylpropylammonium cation that influence its reactivity include:

Inductive Effects: The ethyl and propyl groups are electron-donating, which can influence the acidity of the N-H protons and the nucleophilicity of the parent amine.

Steric Hindrance: The bulk of the ethyl and propyl groups around the nitrogen center can sterically hinder the approach of reactants, affecting reaction rates.

Hydrogen Bonding: The N-H protons in the ammonium cation are capable of forming hydrogen bonds, which can play a significant role in its interactions with solvents and other molecules.

The reactivity of N-ethylpropan-1-amine hydrochloride can be compared to other amine hydrochlorides. For instance, the boiling points of amines are influenced by hydrogen bonding, with primary amines generally having higher boiling points than isomeric secondary amines, which in turn boil higher than tertiary amines. libretexts.org This trend is a direct consequence of the number of N-H bonds available for hydrogen bonding.

In reactions where the amine acts as a leaving group, the stability of the resulting cation is a crucial factor. The direct alkylation of primary or secondary amines can be complex, as the amine can react with the alkyl halide to form a more substituted amine, and the hydrohalic acid produced can form salts with the unreacted amine.

Advanced Applications of N Ethylpropan 1 Amine;hydrochloride in Chemical and Materials Science

A Versatile Intermediate and Reagent in Organic Synthesis

N-ethylpropan-1-amine hydrochloride serves as a crucial building block and reagent in a variety of organic transformations. Its utility stems from the reactivity of the secondary amine group, which can readily participate in a range of chemical reactions to form more complex molecular architectures. This compound is frequently employed in the pharmaceutical and agrochemical industries as a precursor to active ingredients. ontosight.aigoogle.com

The hydrochloride form of N-ethylpropan-1-amine enhances its stability and solubility in polar solvents, making it a convenient and easy-to-handle reagent in many synthetic protocols. The free base, N-ethylpropan-1-amine, can be easily generated from the hydrochloride salt, allowing for its participation in a broader scope of reactions.

Stereoselective Transformations

While specific research detailing the direct use of N-ethylpropan-1-amine hydrochloride in stereoselective transformations is not extensively documented in publicly available literature, the fundamental principles of amine chemistry suggest its potential in this area. Secondary amines are pivotal in the formation of chiral enamines, which are key intermediates in asymmetric synthesis. By reacting with a chiral ketone or aldehyde, or in the presence of a chiral catalyst, N-ethylpropan-1-amine could, in principle, be utilized to direct the stereochemical outcome of a reaction. Further research in this specific application could unveil novel synthetic methodologies.

Synthesis of Complex Organic Molecules

The role of N-ethylpropan-1-amine hydrochloride as an intermediate is well-established in the synthesis of more complex organic molecules. ontosight.ai Its structure provides a reactive site for the introduction of the N-ethylpropyl group into a larger molecular framework. This is particularly valuable in the synthesis of pharmacologically active compounds and agrochemicals, where the specific nature of the amine substituent can significantly influence the biological activity of the final product. For instance, the N-ethylpropyl moiety can be a critical pharmacophore in certain drug candidates, and its introduction via N-ethylpropan-1-amine hydrochloride offers a straightforward synthetic route.

Catalytic Applications

The catalytic potential of secondary amines and their derivatives is a rapidly expanding field of research. N-ethylpropan-1-amine hydrochloride, as a precursor to a simple secondary amine, is positioned to play a role in these advancements.

Organocatalysis involving Secondary Amines

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the catalytic activity of amines. Secondary amines are particularly effective in enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. While specific examples showcasing N-ethylpropan-1-amine as the catalyst of choice are not prominent in the literature, its fundamental structure aligns with the requirements for a pro-catalyst in such transformations. The generation of the free amine from the hydrochloride salt would be the initial step, followed by its participation in the catalytic cycle.

Ligands in Transition Metal Catalysis

The nitrogen atom in N-ethylpropan-1-amine possesses a lone pair of electrons, making it a potential ligand for transition metals. The formation of metal complexes with amine ligands can significantly alter the reactivity and selectivity of the metal center in catalytic processes. Although detailed studies on transition metal complexes specifically incorporating the N-ethylpropan-1-amine ligand are not widely reported, the broader class of secondary amines is known to coordinate with various metals. These complexes can be employed in a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The specific steric and electronic properties of the N-ethylpropyl group could offer unique advantages in tuning the performance of a metal catalyst.

Contributions to Polymer Science and Functional Materials

The application of N-ethylpropan-1-amine hydrochloride extends beyond small molecule synthesis into the realm of polymer chemistry and materials science. Amines are versatile functional groups for modifying polymer properties and creating novel materials with tailored functionalities.

While direct polymerization of N-ethylpropan-1-amine hydrochloride is not a common approach, it can be utilized as a precursor for the synthesis of monomers or as a modifying agent for existing polymers. For example, the amine group can be reacted with polymers containing electrophilic functional groups, such as acyl chlorides or epoxides, to introduce the N-ethylpropyl moiety into the polymer structure. This modification can influence properties like solubility, thermal stability, and surface characteristics.

Furthermore, the incorporation of amine functionalities is a key strategy in the development of functional materials for applications such as CO2 capture, drug delivery, and catalysis. While specific research focusing on N-ethylpropan-1-amine hydrochloride for these purposes is limited, the principles of materials design suggest its potential as a valuable building block in the creation of advanced materials with tailored properties.

Monomeric Units in Polymer Synthesis

While specific studies detailing the use of N-ethylpropan-1-amine;hydrochloride as a primary monomer are not prevalent in publicly available research, the fundamental reactivity of secondary amines allows for their incorporation into polymeric structures. Secondary amines can participate in polymerization reactions such as polycondensation. For instance, they can react with difunctional compounds like diacyl chlorides or diepoxides. The protonated nature of the hydrochloride salt would typically require neutralization to free the amine's lone pair of electrons for nucleophilic attack, a common step in such polymerization processes.

The structure of N-ethylpropan-1-amine, featuring one ethyl and one propyl group, would introduce specific side chains into a polymer backbone, influencing the final material's physical properties, such as its solubility, glass transition temperature, and crystallinity.

Modifiers and Additives for Material Properties

N-ethylpropan-1-amine and its derivatives can be employed as modifiers and additives to alter the properties of existing materials. The amine functional group can be grafted onto polymer surfaces or incorporated as an additive to improve characteristics like adhesion, dye uptake, or surface energy.

In the context of advanced materials, amine compounds are used to functionalize surfaces. For example, the related compound 1-ethyl-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC) is used to activate carboxyl groups on nanofiber mats, facilitating the covalent attachment of enzymes and other biomolecules. mdpi.com This process enhances the functionality of the material for applications like biosensors. mdpi.com Similarly, N-ethylpropan-1-amine could be used to modify surfaces rich in electrophilic groups, altering their chemical and physical properties for specific technological purposes.

Electrochemical Applications and Surface Science

The ability of amine derivatives to interact with metal surfaces makes them effective in electrochemical applications, most notably as corrosion inhibitors.

Amine derivatives are widely used to protect metals like carbon steel from corrosion, particularly in acidic environments such as those found in industrial cleaning and oil and gas processing. nih.govnih.govresearchgate.net The hydrochloride form of an amine is readily soluble in aqueous acidic solutions.

The primary mechanism of corrosion inhibition by amines involves the adsorption of the amine molecule onto the metal surface. nih.gov This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. nih.govresearchgate.net Several key processes are involved:

Adsorption: The nitrogen atom in the amine contains a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond (chemisorption). nih.govnih.gov In acidic solution, the amine becomes protonated (R₂NH₂⁺). This cation can also be electrostatically attracted to the metal surface, which becomes negatively charged in the presence of anions like Cl⁻ (physisorption).

Protective Film Formation: The adsorbed amine molecules, with their hydrophobic alkyl chains (ethyl and propyl groups), create a non-polar layer that repels water and corrosive ions, thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. nih.gov

Mixed-Type Inhibition: Because they impede both anodic and cathodic reactions, amine derivatives are typically classified as mixed-type inhibitors. nih.gov

Quantum chemical calculations and molecular dynamics simulations are often used to study these interactions, correlating molecular properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment with inhibition efficiency. nih.govnih.gov Generally, amines with higher HOMO energy levels (greater electron-donating ability) and larger molecular size tend to be more effective inhibitors. nih.gov

Inhibition FactorMechanism
Active Center Nitrogen atom's lone pair of electrons. nih.gov
Adsorption Type Combination of chemical (coordinate bonding) and physical (electrostatic) adsorption. nih.gov
Protective Action Formation of a hydrophobic barrier film on the metal surface. researchgate.net
Inhibitor Class Typically mixed-type, suppressing both anodic and cathodic reactions. nih.gov

This table summarizes the key mechanisms of corrosion inhibition by amine derivatives in acidic media.

Interfacial Phenomena and Adsorption Studies on Metal Surfaces

The interaction of organic molecules with metal surfaces is a critical area of study, particularly for preventing corrosion. Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur are effective corrosion inhibitors, functioning by adsorbing onto the metal surface to form a protective barrier. mdpi.comelectrochemsci.org This adsorption process slows down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.com

N-ethylpropan-1-amine hydrochloride is investigated for its potential as a corrosion inhibitor, a function rooted in the adsorptive behavior of the N-ethylpropylammonium cation on metallic substrates. The mechanism of inhibition is generally understood through two primary modes of adsorption:

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged species and the metal surface. In acidic solutions where a metal surface may be positively charged, the chloride ion (Cl⁻) from the hydrochloride salt can first adsorb, creating an excess negative charge that in turn facilitates the adsorption of the N-ethylpropylammonium cation.

Chemical Adsorption (Chemisorption): This involves the sharing of electrons between the lone pair of the nitrogen atom in the amine and the vacant d-orbitals of the metal, forming a coordinate covalent bond. This type of adsorption typically results in a more stable and robust protective film. electrochemsci.org

Studies on analogous aliphatic amines and Mannich bases show they often act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. electrochemsci.orgmdpi.com The effectiveness of the inhibitor is influenced by the molecular structure, the nature of the metal, and the corrosive environment. For N-ethylpropan-1-amine, the presence of ethyl and propyl groups can also contribute to the protective barrier by creating a hydrophobic layer that repels water and corrosive species from the surface. Research on similar inhibitors like 3-(diethylamino)-1-phenylpropan-1-one has shown that the inhibitor's concentration is a key factor, with inhibition efficiency increasing as more of the metal surface becomes covered by the protective film. electrochemsci.org

Table 1: General Mechanisms of Amine-Based Corrosion Inhibitor Adsorption

Adsorption Type Interacting Forces Nature of Protective Film Influence of Temperature
Physical Adsorption Electrostatic forces (van der Waals, dipole-dipole) between the protonated amine and the charged metal surface. Less stable, reversible film. Efficiency typically decreases with increasing temperature.

| Chemical Adsorption | Covalent bond formation via electron sharing between the nitrogen atom and metal orbitals. | Strong, stable, and often irreversible film. | Efficiency can remain stable or increase with temperature up to a certain point. |

Green Chemistry and Sustainable Technologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. N-ethylpropan-1-amine hydrochloride is being considered within this framework, both in terms of its synthesis and its application in environmental technologies.

Traditional methods for synthesizing secondary amines can involve reagents and conditions that are not environmentally benign. Research is focused on developing greener pathways to compounds like N-ethylpropan-1-amine. Two primary methods are often considered for optimization:

Reductive Amination: This is a highly efficient method for forming amines. A sustainable approach involves the reaction of propanal with ethylamine (B1201723), or alternatively, propylamine (B44156) with acetaldehyde, in the presence of a catalyst and a green reducing agent like hydrogen gas (H₂). Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is preferred as it has high atom economy, and the only byproduct is water. This avoids the use of stoichiometric metal hydride reducing agents which produce significant waste.

Alkylation of Primary Amines: This involves the reaction of a primary amine (e.g., propylamine) with an alkylating agent (e.g., an ethyl halide). Green chemistry principles would favor the use of less toxic alkylating agents, such as diethyl sulfate (B86663) or diethyl carbonate, over alkyl halides. The choice of solvent is also critical, with a preference for greener solvents like water or ethanol, and the use of a non-toxic base to neutralize the acid formed during the reaction.

Amine-based solvents are currently the most mature technology for capturing carbon dioxide (CO₂) from industrial flue gases, a process known as carbon capture. mdpi.commdpi.com The technology relies on the chemical reaction between the basic amine and the acidic CO₂ gas. bellona.org

N-ethylpropan-1-amine, as a secondary amine, is a candidate for such processes. The capture mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbon of the CO₂ molecule. For primary and secondary amines, this leads to the formation of a carbamate (B1207046) salt in a 2:1 amine-to-CO₂ stoichiometry. mdpi.com

Reaction: 2 R¹R²NH + CO₂ ⇌ R¹R²NCOO⁻ + R¹R²NH₂⁺ (where R¹ = ethyl, R² = propyl)

This reaction is reversible; heating the "rich" solvent (containing the captured CO₂) breaks the carbamate bond, releasing a pure stream of CO₂ for sequestration or utilization and regenerating the "lean" amine solvent for reuse. bellona.org

While monoethanolamine (MEA) is the benchmark solvent, it suffers from high energy requirements for regeneration and corrosive properties. mdpi.com Secondary amines like N-ethylpropan-1-amine are of interest because they can offer a different balance of properties. They typically have faster reaction kinetics than sterically hindered or tertiary amines (like MDEA) but may require less energy for regeneration compared to primary amines like MEA. The alkyl groups on N-ethylpropan-1-amine also influence its physical properties, such as viscosity and vapor pressure, which are critical for process design and minimizing solvent loss to the atmosphere. forcetechnology.com

Table 2: Comparative Properties of Amines in Carbon Capture

Amine Type Example Compound Typical Reaction Mechanism with CO₂ Key Advantages Key Disadvantages
Primary Amine Monoethanolamine (MEA) Fast carbamate formation High reactivity, low cost High regeneration energy, corrosive
Secondary Amine N-ethylpropan-1-amine (projected) Carbamate formation Moderate reactivity, potentially lower regeneration energy than primary amines Potential for nitrosamine (B1359907) formation
Tertiary Amine Methyldiethanolamine (MDEA) Bicarbonate formation (kinetically slower) Low regeneration energy, high loading capacity Slow reaction kinetics

| Cyclic Diamine | Piperazine (PZ) | Carbamate formation | Very high reaction rate, good stability | Higher volatility, potential for precipitation |

Q & A

Q. What are the standard synthetic routes for N-ethylpropan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer : The primary synthesis involves nucleophilic substitution of N-ethylpropan-1-amine precursors followed by hydrochlorination. For example, reacting propan-1-amine derivatives with ethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the tertiary amine, followed by treatment with HCl gas or concentrated HCl in anhydrous ether to precipitate the hydrochloride salt . Solvent choice (e.g., ethanol vs. THF) and stoichiometric ratios (1:1.2 amine-to-HCl) are critical for yield optimization (typically 70–85%) .

Q. Which spectroscopic methods are most effective for characterizing N-ethylpropan-1-amine hydrochloride?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm molecular structure via characteristic peaks for ethyl (-CH₂CH₃, δ ~1.2 ppm) and propyl (-CH₂CH₂CH₂-, δ ~1.4–1.6 ppm) groups. The amine proton (NH⁺) may appear as a broad singlet at δ ~8–10 ppm in D₂O .
  • FTIR : Detect N-H stretches (2500–3000 cm⁻¹) and C-N vibrations (1100–1250 cm⁻¹) to verify salt formation .
  • Mass Spectrometry (ESI-MS) : Identify the molecular ion peak ([M+H]⁺) at m/z 122.1 (free base) and confirm chloride adducts ([M+Cl]⁻) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of N-ethylpropan-1-amine hydrochloride?

  • Methodological Answer :
  • Temperature Control : Maintain reaction temperatures below 40°C during ethylation to avoid over-alkylation or decomposition .
  • Purification : Use recrystallization from ethanol/ether (3:1 v/v) to remove unreacted amines or ethyl halides. Monitor by TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Stoichiometry : Employ a slight excess of HCl (1.5 eq) to ensure complete salt formation while avoiding residual acid, which can catalyze side reactions .

Q. What strategies are recommended for resolving contradictory data in purity assessments of amine hydrochloride salts?

  • Methodological Answer :
  • Cross-Validation : Combine HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with ion chromatography (for chloride quantification) to reconcile discrepancies between purity assays .
  • Thermogravimetric Analysis (TGA) : Detect hygroscopicity or solvent residues (e.g., ether) that may skew elemental analysis results .
  • Controlled Hydrolysis Tests : Heat samples at 80°C for 24 hours in aqueous solution to assess stability and identify degradation byproducts (e.g., ethylamine) .

Q. How can the formation of N-nitrosamine impurities be mitigated during the synthesis and storage of secondary amine hydrochlorides?

  • Methodological Answer :
  • Process Design : Avoid nitrosating agents (e.g., NOₓ gases, nitrites) during synthesis. Use high-purity reagents and deionized water to minimize contamination .
  • Storage Conditions : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent light- or oxygen-induced nitrosation .
  • Analytical Monitoring : Implement LC-MS/MS with a detection limit <1 ppb for N-nitrosamines using a polar-embedded C18 column and MRM transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethylpropan-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-ethylpropan-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.